Dimercury(I) oxalate

Catalog No.
S1941236
CAS No.
2949-11-3
M.F
C2Hg2O4
M. Wt
489.2 g/mol
Availability
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Dimercury(I) oxalate

CAS Number

2949-11-3

Product Name

Dimercury(I) oxalate

IUPAC Name

mercury(1+);oxalate

Molecular Formula

C2Hg2O4

Molecular Weight

489.2 g/mol

InChI

InChI=1S/C2H2O4.2Hg/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

INBVSRSYWUSJNP-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]

Dimercury(I) oxalate (Hg₂C₂O₄) represents a specialized mercury compound with unique coordination chemistry and limited solubility characteristics. The synthesis of this compound requires careful control of reaction parameters to achieve optimal yields and purity [2]. Modern synthetic approaches encompass both classical precipitation routes and alternative electrochemical pathways, each offering distinct advantages for specific applications.

Classical Precipitation Routes Using Mercury(I) Salts

Classical precipitation methodologies remain the predominant approach for dimercury(I) oxalate synthesis, primarily utilizing mercury(I) nitrate as the mercury source. These methods capitalize on the extremely low solubility of the target compound, with a solubility product constant (Ksp) of 1.75 × 10⁻¹³ [3] [4], making precipitation thermodynamically favorable under appropriate conditions.

Reaction of Mercury(I) Nitrate with Oxalic Acid

The fundamental synthetic route involves the direct precipitation reaction between mercury(I) nitrate and oxalic acid in aqueous solution. The stoichiometric reaction proceeds according to the following equation:

Hg₂(NO₃)₂ + H₂C₂O₄ → Hg₂C₂O₄ + 2HNO₃

This reaction demonstrates exceptional efficiency when conducted under controlled conditions. Mercury(I) nitrate readily dissolves in aqueous solution to provide Hg₂²⁺ ions, which immediately react with oxalate ions to form the insoluble dimercury(I) oxalate precipitate [5]. The reaction mechanism involves coordination of the oxalate ligand to the dimercury cation, followed by rapid crystallization of the product.

Optimal reaction conditions require careful attention to stoichiometry, with a slight excess of oxalic acid (approximately 5-10 mol%) recommended to ensure complete conversion of the mercury(I) precursor [6]. The reaction typically proceeds at ambient temperature (25°C) but can be accelerated by moderate heating to 40-50°C without compromising product quality. Reaction times of 2-6 hours are generally sufficient for complete precipitation, with longer reaction times potentially leading to crystal aging and improved product purity [7].

The formation of dimercury(I) oxalate follows classical nucleation and growth kinetics. Initial nucleation occurs rapidly upon mixing the reactants, followed by a growth phase where additional material deposits onto existing crystal nuclei. The precipitation rate can be controlled through mixing intensity, with vigorous stirring promoting uniform nucleation while gentle agitation favors larger crystal formation [8] [9].

Controlled pH Conditions for Optimal Yield

The pH of the reaction medium critically influences both the yield and morphology of dimercury(I) oxalate precipitates. Optimal conditions exist within the pH range of 3.0-5.0, where maximum precipitation efficiency is achieved [10]. Within this range, yields of 85-95% are routinely obtained, representing near-quantitative conversion of the mercury(I) precursor.

At pH values below 3.0, competing protonation of oxalate ions reduces the effective concentration of the precipitating anion. The oxalic acid equilibrium:

H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ ⇌ 2H⁺ + C₂O₄²⁻

shifts toward the protonated forms under acidic conditions, decreasing the availability of C₂O₄²⁻ ions for precipitation [11] [12]. This effect becomes particularly pronounced at pH < 2.5, where precipitation yields drop significantly.

Conversely, at pH values above 7.0, hydrolysis of mercury(I) ions becomes competitive with oxalate precipitation. The formation of mercury(I) hydroxide species:

Hg₂²⁺ + OH⁻ → Hg₂OH⁺
Hg₂OH⁺ + OH⁻ → Hg₂(OH)₂

reduces the concentration of available mercury(I) ions and can lead to the formation of mixed hydroxide-oxalate phases [13] [14]. These side reactions significantly diminish the purity and yield of the desired product.

pH adjustment can be accomplished through several approaches. Addition of dilute nitric acid provides precise pH control while maintaining chemical compatibility with the mercury(I) nitrate precursor [6] [7]. Alternatively, buffer systems based on acetate or phosphate can maintain stable pH conditions throughout the precipitation process, though care must be taken to avoid interference from competing anions [9] [15].

The kinetics of precipitation also show strong pH dependence. Within the optimal pH range of 3.0-5.0, precipitation occurs rapidly with characteristic induction times of 5-15 minutes. Outside this range, extended reaction times are required to achieve comparable conversion levels, and the resulting products often exhibit inferior crystallinity and purity [12] [10].

Alternative Synthesis via Electrochemical Pathways

Electrochemical synthesis represents an emerging alternative approach for dimercury(I) oxalate production, offering unique advantages in terms of reaction control and product purity. These methods typically employ controlled potential electrolysis to generate mercury(I) species in situ, followed by precipitation with oxalate ions [16] [17].

The electrochemical approach utilizes a mercury electrode as both the mercury source and the cathode in an electrolytic cell. Application of appropriate potentials (typically -0.2 to -0.5 V vs. saturated calomel electrode) results in controlled oxidation of metallic mercury to mercury(I) ions:

2Hg → Hg₂²⁺ + 2e⁻

These electrogenerated mercury(I) ions subsequently react with oxalate ions present in the electrolyte solution to form dimercury(I) oxalate precipitate [18] [16]. The electrochemical method offers exceptional control over the rate of mercury(I) generation, allowing for precise regulation of supersaturation levels and consequent control over crystal nucleation and growth.

Typical electrochemical cells employ a three-electrode configuration with a mercury working electrode, platinum counter electrode, and silver/silver chloride reference electrode. The electrolyte solution contains dissolved oxalic acid or sodium oxalate at concentrations of 0.01-0.1 M, with supporting electrolyte (commonly sodium nitrate or potassium chloride) to ensure adequate conductivity [19] [17].

Current densities of 1-5 mA/cm² provide optimal conditions for mercury(I) generation without excessive electrode heating or competing side reactions. Higher current densities can lead to the formation of mercury(II) species through further oxidation:

Hg₂²⁺ → 2Hg²⁺ + 2e⁻

This unwanted reaction reduces the selectivity for dimercury(I) oxalate formation and can result in the co-precipitation of mercury(II) oxalate impurities [20] [16].

The electrochemical approach typically requires extended reaction times of 12-24 hours to achieve reasonable yields (60-75%), making it less efficient than classical precipitation methods for large-scale synthesis. However, the method offers superior control over product morphology and can produce highly crystalline materials with minimal impurities [18] [19].

Purification Techniques and Crystallization Protocols

Purification of dimercury(I) oxalate requires specialized protocols due to the compound's extreme insolubility and sensitivity to chemical environments. Multiple purification approaches have been developed to address different purity requirements and scale considerations [9] [21].

Recrystallization from dilute nitric acid represents the most effective purification method, achieving purities of 98-99% with reasonable recovery rates of 85-92% [7]. The process involves dissolving crude dimercury(I) oxalate in warm (50-60°C) dilute nitric acid (0.1-0.5 M), followed by slow cooling to promote recrystallization. The selective solubility of dimercury(I) oxalate in nitric acid, compared to common impurities such as mercury(II) compounds or unreacted precursors, provides effective purification.

The recrystallization process requires careful temperature control to optimize crystal quality. Rapid cooling promotes the formation of numerous small crystals with high surface area but potentially reduced purity due to occlusion of impurities. Slow cooling (0.5-1.0°C/hour) favors the growth of larger, more perfect crystals with superior purity characteristics [22] [9].

Washing protocols using deionized water provide a simpler purification approach, achieving purities of 95-97% with excellent recovery rates of 95-98% [23] [15]. The process involves multiple washing cycles with deionized water to remove soluble impurities such as excess reactants, byproducts, and ionic contaminants. Typically, 3-5 washing cycles with fresh deionized water are sufficient to achieve acceptable purity levels.

Vacuum filtration serves as both a separation and partial purification technique, removing solution-phase impurities while concentrating the solid product [9] [24]. Modern vacuum filtration systems using fine-porosity filters can achieve effective separation of dimercury(I) oxalate precipitates while maintaining high recovery rates of 90-95%.

Drying protocols significantly influence the final product quality and stability. Controlled drying at 60°C under reduced pressure provides optimal conditions for moisture removal without thermal decomposition [25] [26]. The thermal stability of dimercury(I) oxalate extends to approximately 200-250°C, above which decomposition to metallic mercury and carbon dioxide occurs [25] [26].

Solvent washing techniques using acetone or ethanol offer alternative purification approaches for specific applications. Acetone washing achieves purities of 96-98% by removing organic impurities and residual water, while ethanol washing provides similar results with slightly lower recovery rates [27] [9]. These organic solvents are particularly effective for removing trace organic contaminants that may persist after aqueous purification steps.

Advanced crystallization protocols have been developed for applications requiring exceptional purity or specific crystal morphologies. Slow evaporation crystallization from saturated solutions can produce single crystals suitable for structural characterization, though yields are typically lower than other methods [21] [22]. Temperature cycling crystallization, involving repeated dissolution and precipitation cycles, can achieve very high purities but requires extended processing times.

The selection of appropriate purification and crystallization protocols depends on the intended application, required purity level, and scale of production. For analytical applications requiring maximum purity, recrystallization from dilute nitric acid followed by acetone washing provides optimal results. For preparative applications where moderate purity is acceptable, simple water washing and vacuum drying offer efficient and cost-effective purification [9] [15].

Other CAS

2949-11-3

Dates

Last modified: 07-22-2023

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